Home > Products > Screening Compounds P146814 > Cyproterone acetate
Cyproterone acetate - 427-51-0

Cyproterone acetate

Catalog Number: EVT-266387
CAS Number: 427-51-0
Molecular Formula: C24H29ClO4
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyproterone acetate is a synthetic steroidal compound classified as an antiandrogen. [, , ] It acts as a competitive inhibitor of androgens, primarily targeting androgen receptors. [, , ] In scientific research, cyproterone acetate serves as a valuable tool to investigate the role of androgens in various biological processes and disease models.

Future Directions
  • Understanding Agonist vs. Antagonist Effects: Further investigation is needed to fully characterize the agonist and antagonist activities of cyproterone acetate at the androgen receptor in different cell types and under various conditions. []

Ethinylestradiol

    Compound Description: Ethinylestradiol is a synthetic estrogen widely used in combined oral contraceptives (COCs). It is often combined with antiandrogens like cyproterone acetate to treat conditions associated with hyperandrogenism, such as acne, hirsutism, and polycystic ovary syndrome (PCOS) [, , , , , ].

    Relevance: Ethinylestradiol is frequently co-administered with cyproterone acetate in clinical settings for enhanced therapeutic effects. While cyproterone acetate provides antiandrogenic action, ethinylestradiol provides contraceptive benefits and helps regulate the menstrual cycle [, , ].

Flutamide

    Compound Description: Flutamide is a nonsteroidal antiandrogen primarily used to treat prostate cancer. It acts by competitively binding to androgen receptors, inhibiting the effects of androgens like testosterone [, , , ].

    Relevance: Flutamide and cyproterone acetate share a similar mechanism of action as antiandrogens, both targeting the androgen receptor. This makes flutamide a relevant comparison compound when studying the efficacy and safety of cyproterone acetate [, , , ].

Letrozole

    Compound Description: Letrozole is an aromatase inhibitor, meaning it blocks the enzyme responsible for converting androgens to estrogens. It is primarily used in the treatment of breast cancer, but recent studies have explored its potential in managing PCOS [].

    Relevance: Although structurally unrelated to cyproterone acetate, letrozole plays a role in managing PCOS, a condition often treated with cyproterone acetate. Combining letrozole with ethinylestradiol and cyproterone acetate has shown promising results in improving hormonal profiles and ovulation rates in PCOS patients [].

Testosterone

    Compound Description: Testosterone is a naturally occurring androgen hormone primarily produced in the testes in males. It plays a crucial role in male sexual development and function [, , , , , ].

    Relevance: Cyproterone acetate exerts its antiandrogenic effects by antagonizing the actions of testosterone. Studies often use testosterone as a reference point to assess the efficacy of cyproterone acetate in suppressing androgenic activity [, , , , , ].

Desogestrel

    Compound Description: Desogestrel is a synthetic progestin commonly used in combined oral contraceptives [].

    Relevance: Desogestrel, like cyproterone acetate, is a progestin component used in COCs. Comparing their effects on the hypothalamic-pituitary-gonadal (HPG) axis in PCOS patients helps understand the specific benefits and drawbacks of each progestin in managing the condition [].

Drospirenone

    Compound Description: Drospirenone is a spironolactone-derived progestin with antimineralocorticoid and antiandrogenic properties. It is frequently combined with ethinylestradiol in COCs [].

    Relevance: Drospirenone, similar to cyproterone acetate, is a progestin used in COCs and possesses antiandrogenic activity. Comparing their impact on the HPG axis and androgenic parameters helps determine their relative effectiveness in treating PCOS [].

Ketoconazole

    Compound Description: Ketoconazole is an antifungal medication that also inhibits androgen synthesis. It is sometimes used off-label for its antiandrogenic effects [].

    Relevance: Ketoconazole, like cyproterone acetate, can suppress androgen production, making it relevant for comparative studies on prostatic weight regression and its impact on the hypothalamic-pituitary-adrenal axis [].

RU 23908 (Mifepristone)

    Compound Description: Mifepristone, also known as RU 486, is a synthetic steroid with antiprogestogenic and antiglucocorticoid activity. It is primarily used for medical abortion and emergency contraception. Studies have investigated its effects in combination with cyproterone acetate [, , ].

Progesterone

    Compound Description: Progesterone is a naturally occurring steroid hormone primarily produced by the ovaries. It plays a crucial role in the menstrual cycle and pregnancy [].

    Relevance: Like cyproterone acetate, progesterone can influence androgen uptake and distribution in the brain and peripheral tissues. Understanding these interactions is crucial, as both hormones play significant roles in regulating reproductive functions [].

    Compound Description: Estradiol is a naturally occurring estrogen hormone primarily produced by the ovaries. It plays a crucial role in female sexual development and reproductive function [, ].

    Relevance: Estradiol is often used in conjunction with antiandrogens like cyproterone acetate to manage conditions like hirsutism. While cyproterone acetate suppresses androgen activity, estradiol can help counteract some of the androgenic effects and regulate the menstrual cycle [, ].

Bicalutamide

    Compound Description: Bicalutamide is a non-steroidal antiandrogen used in prostate cancer treatment, acting as a competitive inhibitor of androgen receptors [].

    Relevance: Similar to flutamide, bicalutamide serves as a relevant comparison point for evaluating the testicular toxicity of cyproterone acetate. Bicalutamide and flutamide are often compared to cyproterone acetate in terms of their impact on testicular function and morphology [].

Source and Classification

Cyproterone acetate is derived from the natural steroid hormone progesterone. It belongs to the class of compounds known as synthetic progestins and is categorized under the steroidal antiandrogens due to its ability to block androgen receptors. The International Union of Pure and Applied Chemistry (IUPAC) name for cyproterone acetate is 17α-acetoxy-6-chloro-1α, 2α-methylene-4,6-pregnadiene-3,20-dione.

Synthesis Analysis

The synthesis of cyproterone acetate can be accomplished through various methods, with recent advancements focusing on more efficient routes. Traditional synthesis methods involve multiple steps starting from steroid precursors such as solasodine or 16-dehydropregnenolone acetate.

Key Synthesis Steps

  1. Starting Material: Solasodine or 16-dehydropregnenolone acetate serves as the precursor.
  2. Refluxing: The precursor is refluxed with acetic anhydride in pyridine to form an intermediate.
  3. Chlorination: Anhydrous hydrogen chloride is introduced to facilitate chlorination at the 6-position.
  4. Acetylation: The resulting compound undergoes acetylation to yield cyproterone acetate.
  5. Purification: The final product is purified through recrystallization or chromatography.

Recent patents have reported improved methods that reduce the number of steps and enhance yield, achieving synthesis in 14 to 16 steps instead of the conventional 18 steps .

Molecular Structure Analysis

Cyproterone acetate has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C24H29ClO4
  • Molecular Weight: Approximately 404.94 g/mol
  • Structural Features:
    • A steroid backbone with a cyclopentanoperhydrophenanthrene structure.
    • A chloro substituent at the C6 position.
    • An acetate group at the C17 position.

The three-dimensional conformation plays a crucial role in its biological activity, particularly its interaction with androgen receptors.

Chemical Reactions Analysis

Cyproterone acetate participates in several chemical reactions that are significant for its synthesis and functionalization:

  1. Esterification: The reaction between acetic acid and cyproterone leads to the formation of cyproterone acetate.
  2. Reduction Reactions: Under certain conditions, cyproterone acetate can be reduced to yield various derivatives.
  3. Hydrolysis: In aqueous environments, it can undergo hydrolysis to regenerate cyproterone and acetic acid.

These reactions are essential for modifying its properties for specific therapeutic applications.

Mechanism of Action

Cyproterone acetate functions primarily as an antiandrogen by competing with dihydrotestosterone for binding to androgen receptors. This mechanism involves:

  1. Receptor Binding: Cyproterone acetate binds to androgen receptors in target tissues, inhibiting the action of testosterone and dihydrotestosterone.
  2. Transcriptional Regulation: By blocking receptor activation, it prevents the transcription of genes regulated by androgens, leading to decreased cellular proliferation in androgen-sensitive tissues.

This mechanism underlies its therapeutic effects in conditions like hirsutism, acne, and prostate cancer .

Physical and Chemical Properties Analysis

Cyproterone acetate exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like ethanol and chloroform; poorly soluble in water.
  • Melting Point: Approximately 220 °C
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are crucial for its formulation into pharmaceutical preparations.

Applications

Cyproterone acetate has diverse applications in medicine:

  1. Hormonal Therapy: Used in hormone replacement therapy for transgender individuals.
  2. Treatment of Androgen-Dependent Conditions: Effective against conditions such as hirsutism, acne vulgaris, and seborrhea.
  3. Prostate Cancer Management: Employed as part of palliative treatment regimens for advanced prostate cancer.
  4. Contraceptive Use: Sometimes included in combination oral contraceptives due to its progestational effects.

In addition to these clinical applications, research continues into its potential uses in other areas such as dermatology and reproductive health .

Mechanistic Pharmacology of Cyproterone Acetate

Androgen Receptor Antagonism: Molecular Binding Dynamics and Allosteric Modulation

Cyproterone acetate (CPA) functions as a potent competitive antagonist of the androgen receptor (AR), binding directly to the ligand-binding domain (LBD) with high specificity. Its steroidal structure enables it to occupy the same binding site as endogenous androgens like testosterone and dihydrotestosterone (DHT), preventing their activation of the receptor. Biochemical studies show CPA exhibits a relative binding affinity (RBA) of 7.8% for the human AR compared to the synthetic reference ligand metribolone (RBA = 100%), which is significantly higher than nonsteroidal antiandrogens like bicalutamide (RBA = 1.4%) [5] [8].

Accelerated molecular dynamics (aMD) simulations reveal that CPA binding induces conformational destabilization of Helix 12 (H12) in the AR LBD. In the agonistic state, H12 stabilizes a hydrophobic cleft for coactivator recruitment. CPA’s bulky 17α-acetate group sterically displaces Leu-701 and Leu-704 residues, expanding the binding cavity and disrupting H12 positioning. This forces H11 and H12 into an antagonistic configuration, abolishing coactivator binding and subsequent transcriptional activation [2] [8]. CPA’s acetate moiety further forms critical hydrogen bonds with residues Asn-705, Gln-711, and Arg-752, enhancing binding stability. These interactions collectively block the AR’s functional dimerization and nuclear translocation [1] [8].

Table 1: Androgen Receptor Binding Profiles of Selected Antiandrogens

CompoundRelative Binding Affinity (%)IC₅₀ (nM)Key Structural Features
Dihydrotestosterone850.87Native androgen
Cyproterone acetate7.89.517α-Acetate, 1,2-α-methylene
Bicalutamide1.4160Sulfonyl linker
Hydroxyflutamide0.57420Nitroaromatic moiety

Progesterone Receptor Agonism: Structural Determinants and Transcriptional Regulation

Beyond AR antagonism, CPA acts as a high-affinity agonist of the progesterone receptor (PR). Its RBA for the human PR is 90% relative to the reference progestin promegestone, making it one of the most potent synthetic progestins clinically available [5] [7]. The structural determinants enabling this dual activity include:

  • The 1,2-α-methylene bridge restricting A-ring flexibility, mimicking progesterone’s planar conformation.
  • The 17α-acetate group enhancing hydrophobic interactions within the PR ligand-binding pocket.
  • The Δ⁶-unsaturation in the B-ring improving binding stability [5] [8].

Upon binding, CPA induces a classical agonistic conformation in the PR, characterized by H12 folding over the ligand-binding pocket. This facilitates recruitment of coregulatory proteins (e.g., SRC-1, SRC-2) to the activation function-2 (AF-2) domain. Transcriptomic analyses confirm CPA-PR complexes regulate genes involved in:

  • Gonadotropin suppression: Via negative feedback on hypothalamic GnRH neurons.
  • Endometrial differentiation: Through STAT5-mediated signaling pathways.
  • Androgen biosynthesis inhibition: By downregulating testicular STAR expression [4] [7] [8].

Table 2: Steroid Receptor Selectivity Profile of Cyproterone Acetate

ReceptorRelative Binding Affinity (%)ActivityBiological Consequence
Progesterone (PR)90AgonistHPG axis suppression
Androgen (AR)6AntagonistAndrogen signaling block
Glucocorticoid (GR)6Weak agonistLimited cross-reactivity
Estrogen (ER)0NoneNo estrogenic effects

Hypothalamic-Pituitary-Gonadal Axis Modulation: LH/FSH Suppression Mechanisms

CPA exerts central antigonadotropic effects by suppressing the hypothalamic-pituitary-gonadal (HPG) axis. Its dual activity as an AR antagonist and PR agonist synergistically reduces gonadotropin secretion:

  • Androgen receptor blockade in the hypothalamus eliminates testosterone-mediated negative feedback, triggering a compensatory rise in gonadotropin-releasing hormone (GnRH) pulse frequency. However, CPA’s progestogenic activity counteracts this by directly inhibiting GnRH neurons via PR-dependent signaling, ultimately suppressing GnRH amplitude [3] [4].
  • In pituitary gonadotropes, CPA downregulates LHβ and FSHβ subunit synthesis. This occurs through both genomic PR actions and nongenomic inhibition of cAMP/PKA pathways. Clinical studies in girls with precocious puberty demonstrate CPA (50 mg/day) reduces peak LH response to synthetic GnRH by 35–40% within 8 months, while FSH suppression is less pronounced (10–15%) [3] [7].

The net effect is a significant reduction in gonadal steroidogenesis:

  • Testosterone synthesis declines by 50–70% in males.
  • Ovarian estradiol production falls to prepubertal levels in females [3] [4] [8].

Table 3: Hormonal Changes Induced by CPA in Clinical Studies

Patient GroupDose/DurationLH ReductionFSH ReductionTestosterone/Estradiol Reduction
Precocious puberty (♀)50 mg/day, 8 months35–40%10–15%Estradiol: 70–80%
Prostate cancer (♂)100 mg/day, 12 weeks50–60%30–35%Testosterone: 60–70%
Hirsutism (♀)25 mg/day + EE, 6 mo45–50%20–25%Testosterone: 50–55%

Competitive Inhibition of 5α-Reductase in Peripheral Tissues

CPA directly inhibits peripheral androgen activation via competitive blockade of 5α-reductase, the enzyme catalyzing conversion of testosterone to the more potent DHT. In prostate tissue, CPA binds the enzyme’s active site with higher affinity than testosterone, reducing DHT synthesis by 60–75% at therapeutic doses (50–100 mg/day) [4] [9]. Key mechanisms include:

  • Steric hindrance from CPA’s 1,2-α-methylene group preventing NADPH cofactor binding.
  • Allosteric modulation of the enzyme’s substrate-binding pocket, reducing catalytic efficiency [4] [9].

In benign prostatic hyperplasia (BPH) patients, CPA pretreatment (50 mg/day, 12 weeks) suppresses prostatic DHT concentrations by 4-fold, while testosterone levels remain unchanged. This contrasts with finasteride (a specific 5α-reductase inhibitor), which reduces DHT by 70–90% but requires continuous dosing due to shorter half-life [4] [9]. CPA’s dual inhibition (androgen signaling + DHT synthesis) enhances its efficacy in androgen-dependent conditions like prostate cancer and hirsutism.

Table 4: Comparative 5α-Reductase Inhibition in Prostate Tissue

InhibitorDHT Reduction (%)MechanismTime to Max Effect
Cyproterone acetate60–75Competitive + allosteric4–6 weeks
Finasteride70–90Competitive (Type II isoform)2–4 weeks
Dutasteride>90Competitive (Type I/II isoforms)1–2 weeks

Properties

CAS Number

427-51-0

Product Name

Cyproterone acetate

IUPAC Name

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate

Molecular Formula

C24H29ClO4

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1

InChI Key

UWFYSQMTEOIJJG-FDTZYFLXSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C

Solubility

Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol.

Synonyms

Androcur
Cyproterone Acetate
Cyproterone Acetate, (1 alpha,2 alpha)-Isomer
Cyproterone Acetate, (1 alpha,2 alpha,9 beta,10 alpha)-Isomer
Cyproterone Acetate, (17 alpha)-Isome

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.